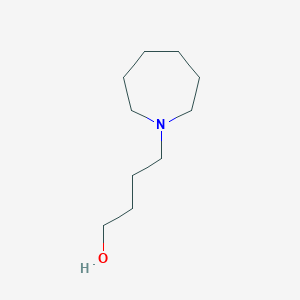
4-(1-Azepanyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Azepanyl)-1-butanol is a complex organic compound with potential applications in various fields. However, specific information regarding this compound is limited in scientific literature.
Synthesis Analysis
The synthesis of related butanol compounds involves various chemical reactions and pathways. For instance, Sarathy et al. (2012) discuss the combustion model for four butanol isomers, which could provide insights into the synthesis pathways of similar compounds like 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-(1-Azepanyl)-1-butanol is not directly addressed in the available literature. However, the study of butanol isomers by Sarathy et al. (2012) and the synthesis of N‐Substituted 2,4‐Azepandione by Waly et al. (2017) might provide insights into the structural characteristics of similar compounds (Waly et al., 2017).
Chemical Reactions and Properties
Butanol isomers, closely related to 4-(1-Azepanyl)-1-butanol, exhibit various chemical reactions, as discussed by Sarathy et al. (2012). These include oxidation and combustion reactions relevant to alcohols in general (Sarathy et al., 2012).
Physical Properties Analysis
Studies on butanol isomers and similar compounds provide insights into their physical properties. For example, Sarathy et al. (2012) discuss properties like combustion characteristics and oxidation processes, which can be extrapolated to understand the physical properties of 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
Applications De Recherche Scientifique
Biofuel Production
Butanol and its isomers are extensively studied for their potential as biofuels. Research by Lee et al. (2008) reviews the biotechnological production of butanol by Clostridia, highlighting the renewed interest in fermentative butanol production due to advances in biotechnology and the demand for renewable resources. The study by Malaviya et al. (2012) discusses continuous butanol production from glycerol by a hyper-producing mutant of Clostridium pasteurianum, demonstrating an improved process for butanol production with reduced byproduct formation. Similarly, Atsumi et al. (2008) explore the metabolic engineering of Escherichia coli for 1-butanol production, showcasing the potential for using E. coli as a host for butanol biosynthesis pathways (Lee et al., 2008) (Malaviya et al., 2012) (Atsumi et al., 2008).
Combustion and Engine Performance
Studies on the combustion characteristics and engine performance of butanol and its isomers have been conducted to evaluate their viability as alternative fuels. Sarathy et al. (2012) present a comprehensive chemical kinetic model for the combustion of butanol isomers, providing insights into their unique oxidation features. Rakopoulos et al. (2010) investigate the effects of butanol-diesel fuel blends on the performance and emissions of a high-speed DI diesel engine, indicating that butanol can significantly influence engine behavior and emissions profiles (Sarathy et al., 2012) (Rakopoulos et al., 2010).
Chemical Synthesis and Industrial Applications
The versatility of butanol and its derivatives in chemical synthesis and industrial applications is noteworthy. The study by Macfarlane et al. (2006) discusses the zirconium-mediated synthesis of azepanes and benzazepanes, showcasing the utility of butanol-derived intermediates in complex organic syntheses (Macfarlane et al., 2006).
Propriétés
IUPAC Name |
4-(azepan-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPTXHBVDZYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586382 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)-1-butanol | |
CAS RN |
114960-98-4 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

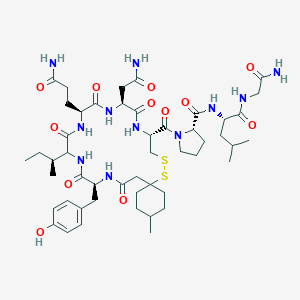

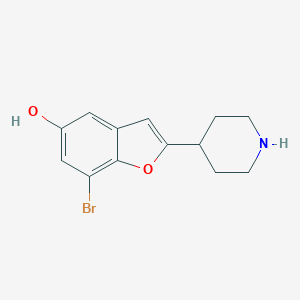
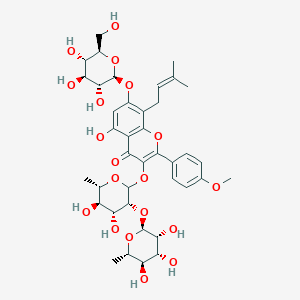
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
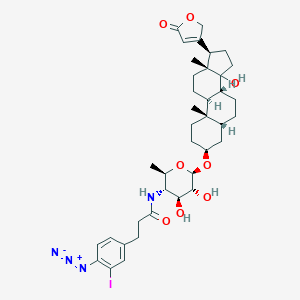
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)


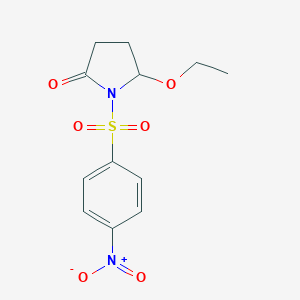
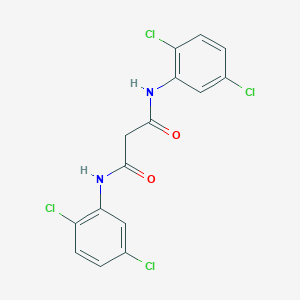
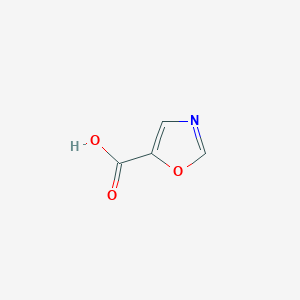
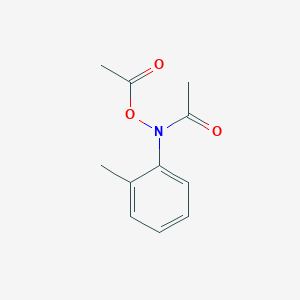
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)